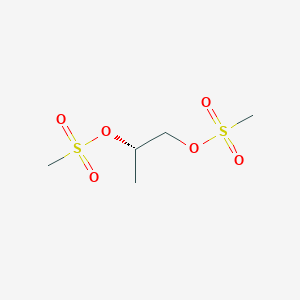
(S)-Propane-1,2-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propane-1,2-diyl dimethanesulfonate: is an organosulfur compound characterized by the presence of two methanesulfonate groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propane-1,2-diyl dimethanesulfonate typically involves the reaction of propane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-Propane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propane-1,2-diol.
Oxidation Reactions: It can be oxidized to form more complex sulfonate derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products:
Substitution Reactions: Products include azido-propane-1,2-diol or thiocyanato-propane-1,2-diol.
Reduction Reactions: The major product is propane-1,2-diol.
Oxidation Reactions: Products include sulfonate derivatives with higher oxidation states.
Scientific Research Applications
Chemistry: (S)-Propane-1,2-diyl dimethanesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Propane-1,2-diyl dimethanesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- Propane-1,3-diyl dimethanesulfonate
- Ethane-1,2-diyl dimethanesulfonate
- Butane-1,4-diyl dimethanesulfonate
Comparison: (S)-Propane-1,2-diyl dimethanesulfonate is unique due to its specific stereochemistry and the position of the sulfonate groups. This configuration allows for distinct interactions with biological molecules and different reactivity compared to its analogs. For example, propane-1,3-diyl dimethanesulfonate has a different spatial arrangement, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C5H12O6S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[(2S)-2-methylsulfonyloxypropyl] methanesulfonate |
InChI |
InChI=1S/C5H12O6S2/c1-5(11-13(3,8)9)4-10-12(2,6)7/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
JMQQWWXJZPWLRA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](COS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















